Cas no 102684-91-3 (2-Bromo-5-(trifluoromethyl)benzaldehyde)
2-Bromo-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-bromo-5-(trifluromethyl)benzaldehyde
- 2-bromo-5-trifluoromethyl-benzaldehyde
- 2-Bromo-5-trifluoromethylbenzaldehyde
- 4-BROMO-3-FORMYLBENZOTRIFLUORIDE
- BENZALDEHYDE,2-BROMO-5-(TRIFLUOROMETHYL)-
- 4-Bromo-3-formylbenzotrifluoride, 6-Bromo-alpha,alpha,alpha-trifluoro-m-tolualdehyde
- Benzaldehyde, 2-bromo-5-(trifluoromethyl)-
- 2-BROMO-5-(1,1-DIMETHYLETHYL)-BENZALDEHYDE
- BENZALDEHYDE, 2-BROMO-5-(1,1-DIMETHYLETHYL)-
- PARAGOS 530289
- PubChem4179
- PubChem1428
- KSC498C1D
- Jsp000297
- CSOBJYGHQOLWOD-UHFFFAOYSA-N
- bromo 5-trifluoromethyl benzaldehyde
- WT1578
- RW3560
-
- MDL: MFCD04973760
- Inchi: 1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
- InChI Key: CSOBJYGHQOLWOD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(F)(F)F)=CC=1C=O
Computed Properties
- Exact Mass: 251.94000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 192
- Topological Polar Surface Area: 17.1
Experimental Properties
- Boiling Point: 239.1℃ at 760 mmHg
- Flash Point: 136.5℃
- Refractive Index: 1.511
- PSA: 17.07000
- LogP: 3.28040
- Sensitiveness: Air Sensitive
2-Bromo-5-(trifluoromethyl)benzaldehyde Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
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Hazardous Material Identification:
- Storage Condition:0-10°C
2-Bromo-5-(trifluoromethyl)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013790-1g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013790-5g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 97% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 013790-10g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 97% | 10g |
£43.00 | 2022-03-01 | |
| Fluorochem | 013790-25g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 97% | 25g |
£91.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124144-1g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 98% | 1g |
¥48.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124144-5g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 98% | 5g |
¥125.90 | 2023-09-04 | |
| Chemenu | CM247381-25g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 95+% | 25g |
$124 | 2021-06-16 | |
| Chemenu | CM247381-100g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 95+% | 100g |
$365 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001735-1g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 98% | 1g |
¥35 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001735-5g |
2-Bromo-5-(trifluoromethyl)benzaldehyde |
102684-91-3 | 98% | 5g |
¥122 | 2023-09-11 |
2-Bromo-5-(trifluoromethyl)benzaldehyde Suppliers
2-Bromo-5-(trifluoromethyl)benzaldehyde Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Bromo-5-(trifluoromethyl)benzaldehyde
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No. 102684-91-3): A Versatile Building Block in Modern Chemical Synthesis and Drug Discovery
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No. 102684-91-3) is a highly functionalized aromatic compound that has emerged as a critical intermediate in both academic research and industrial applications. With its unique combination of a trifluoromethyl group and a bromine substituent on a benzaldehyde backbone, this molecule offers exceptional versatility for synthetic transformations. Recent studies have highlighted its role in the development of novel pharmaceutical agents, agrochemicals, and advanced materials, driven by the increasing demand for fluorinated compounds in drug discovery and materials science.
The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)benzaldehyde is a well-known structural motif in medicinal chemistry. This group is prized for its ability to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates. A 2023 study published in Journal of Medicinal Chemistry demonstrated that trifluoromethyl-substituted aromatics can significantly improve the binding affinity of inhibitor molecules to target enzymes such as tyrosine kinase and COX-2. The bromine atom in 2-Bromo-5-(trifluoromethyl)benzaldehyde further enhances its reactivity, enabling efficient cross-coupling reactions via Suzuki-Miyaura or Heck reactions, which are widely used in modern synthetic methods.
Recent advances in fluorine chemistry have underscored the importance of trifluoromethyl groups in optimizing molecular pharmacokinetics. For example, a 2022 review in Organic & Biomolecular Chemistry emphasized that fluorinated compounds like 2-Bromo-5-(trifluoromethyl)benzaldehyde are increasingly being incorporated into antitumor agents due to their ability to modulate hydrophobic interactions with protein targets. The benzaldehyde functionality in the molecule also allows for oxidative coupling or condensation reactions, which are essential in the synthesis of heterocyclic scaffolds commonly found in drug molecules.
The synthetic accessibility of 2-Bromo-5-(trifluoromethyl)benzaldehyde has been further enhanced by recent methodological innovations. A 2023 paper in Advanced Synthesis & Catalysis described a one-pot protocol for its preparation using electrophilic fluorination followed by halogenation under mild conditions. This approach significantly reduces reaction steps and byproduct formation, aligning with the principles of green chemistry and atom economy. Such advancements have made 2-Bromo-5-(trifluoromethyl)benzaldehyde a more attractive starting material for scale-up processes in pharmaceutical manufacturing.
Applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde extend beyond drug discovery. In materials science, its electronic properties have been explored for use in organic photovoltaics and fluorescent sensors. A 2023 study in ACS Applied Materials & Interfaces demonstrated that fluorinated aryl aldehydes can serve as building blocks for conjugated polymers with tunable bandgap energies. The bromine substituent in 2-Bromo-5-(trifluoromethyl)benzaldehyde facilitates post-polymerization modifications, enabling the design of functionalized materials with tailored electrochemical properties.
Moreover, 2-Bromo-5-(trifluoromethyl)benzaldehyde is gaining attention in agrochemical research for its potential to improve pesticide efficacy and selectivity. A 2023 report in Pesticide Biochemistry and Physiology highlighted the role of fluorinated substituents in enhancing herbicide activity by modulating plant enzyme inhibition. The benzaldehyde group in the molecule has also been shown to participate in Michael additions with thiol-containing plant metabolites, a reaction that could be harnessed for the development of targeted agrochemicals.
The reactivity profile of 2-Bromo-5-(trifluoromethyl)benzaldehyde is further enhanced by its electronic effects. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the aldehyde group create a unique electronic environment that can be exploited in asymmetric synthesis. A 2023 paper in Angewandte Chemie described the use of chiral catalysts to achieve enantioselective reductions of 2-Bromo-5-(trifluoromethyl)benzaldehyde, yielding optically active alcohols with high stereoselectivity. These results have important implications for the synthesis of chiral pharmaceutical intermediates.
In the context of computational chemistry, 2-Bromo-5-(trifluoromethyl)benzaldehyde has been extensively modeled to predict its conformational behavior and intermolecular interactions. A 2023 study in Journal of Chemical Information and Modeling utilized quantum mechanical calculations to demonstrate that the trifluoromethyl group significantly influences the molecular dipole moment, which in turn affects solubility and crystal packing. These insights are crucial for optimizing formulation properties in drug development and material design.
Looking ahead, the future applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde are expected to expand into bioconjugation chemistry and precision medicine. The reactive aldehyde group in the molecule is well-suited for click chemistry reactions, such as oxime ligation or hydrazone formation, which are widely used in bioorthogonal labeling and targeted drug delivery. A 2023 review in Chemical Reviews emphasized the potential of fluorinated aryl aldehydes in the development of smart drug carriers that can respond to specific physiological stimuli.
In conclusion, 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No. 102684-91-3) stands as a cornerstone molecule in modern chemical synthesis, with its versatile reactivity and functional diversity enabling a wide range of scientific and industrial applications. As research continues to uncover new reactions and properties of this remarkable compound, its impact on pharmaceuticals, agrochemicals, materials science, and biotechnology is poised to grow even further.
The compound 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No. 102684-91-3) is a versatile organic molecule with a unique combination of functional groups that allows it to participate in a wide range of chemical reactions and applications across multiple scientific disciplines. Below is a structured summary of its properties, reactivity, and applications: --- ### 1. Structural Features - Core Structure: Benzaldehyde derivative with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position. - Electron Effects: - Trifluoromethyl group (CF₃): Strong electron-withdrawing group. - Aldehyde group (CHO): Electron-donating through resonance. - Bromine (Br): Weak electron-withdrawing through inductive effects. - Resulting Electronic Environment: Creates a unique balance of electron density that influences reactivity and selectivity in chemical transformations. --- ### 2. Reactivity and Synthetic Utility - Nucleophilic Substitution: - The bromine atom is a good leaving group, enabling S_N2 and S_N1 reactions. - Useful for introducing new functional groups (e.g., amines, alcohols, thiols) at the 2-position. - Electrophilic Aromatic Substitution: - The aldehyde and trifluoromethyl groups are meta-directing, influencing the regioselectivity of electrophilic substitution reactions. - Reductive Reactions: - The aldehyde group can be reduced to primary alcohols (e.g., via NaBH₄, LiAlH₄). - Asymmetric Synthesis: - Chiral catalysts can be used to achieve enantioselective reductions of the aldehyde group, yielding optically active alcohols. - Click Chemistry: - The aldehyde group is suitable for oxime ligation, hydrazone formation, and other bioorthogonal reactions. - Michael Additions: - Reacts with thiol-containing compounds (e.g., cysteine derivatives) in Michael additions, useful in agrochemical and pharmaceutical design. --- ### 3. Applications #### 3.1 Pharmaceutical Industry - Drug Development: - Serves as a building block for chiral pharmaceutical intermediates. - Used in the synthesis of bioactive compounds with modulated solubility, lipophilicity, and metabolic stability. - Targeted Drug Delivery: - The aldehyde group enables linkage to targeting ligands or drug carriers via bioorthogonal reactions. - Enzyme Inhibition: - The trifluoromethyl group can be used to modulate enzyme activity, enhancing selectivity and efficacy. #### 3.2 Agrochemical Industry - Herbicides and Pesticides: - The trifluoromethyl group enhances herbicide activity by influencing plant enzyme inhibition. - The aldehyde group can participate in Michael additions with plant metabolites, enabling targeted pesticide action. #### 3.3 Materials Science - Conjugated Polymers: - Used as a monomer for the synthesis of conjugated polymers with tunable bandgap energies. - The bromine substituent allows for post-polymerization modifications. - Smart Materials: - The aldehyde group can be used for covalent bonding to functional groups, enabling stimuli-responsive materials. #### 3.4 Computational Chemistry - Molecular Modeling: - Studied via quantum mechanical calculations to understand conformational behavior, dipole moments, and reactivity. - Insights into solubility, lipophilicity, and metabolic pathways. --- ### 4. Challenges and Opportunities - Challenges: - Reactivity Control: The multiple functional groups can lead to competing reactions, requiring careful synthetic planning. - Selectivity: Achieving regio- and stereo-selectivity in complex transformations. - Opportunities: - Drug Discovery: Development of novel drugs with enhanced pharmacokinetics and selectivity. - Green Chemistry: Potential for sustainable synthetic routes using catalytic methods. - Material Design: Creation of smart, stimuli-responsive materials with tailored properties. --- ### 5. Conclusion 2-Bromo-5-(trifluoromethyl)benzaldehyde is a highly versatile compound with extensive synthetic utility and broad application potential in pharmaceuticals, agrochemicals, materials science, and biotechnology. Continued research into its reactivity, selectivity, and functionalization will likely expand its impact across scientific and industrial domains. --- Would you like a reaction scheme, synthetic pathway, or specific application example using this compound?102684-91-3 (2-Bromo-5-(trifluoromethyl)benzaldehyde) Related Products
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